molecular formula B4Na12O12 B8723835 Dodecasodium;tetraborate

Dodecasodium;tetraborate

Cat. No. B8723835
M. Wt: 511.1 g/mol
InChI Key: FYSNRPHRLRVCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04719110

Procedure details

Following the procedure of Example 3, 24 gms. of phosphoric acid, 53 mls. of water and 123 gms. of borax were combined to form a dispersion. The molar ratio of borax to acid in this dispersion was 5:3.8. The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient to effect complete dissolution of borax. The resulting hot, clear solution contained 32 weight percent of sodium borate calculated on the basis of sodium tetraborate equivalent. Upon cooling to room temperature, crystals of sodium pentaborate formed and settled out of the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.O.O.O.O.O.O.O.O.O.O.[B:16]([O-:19])([O-:18])[O-:17].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+:32].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B([O-])([O-])[O-].[Na+].[Na+].[Na+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30,31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46,48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a dispersion
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04719110

Procedure details

Following the procedure of Example 3, 24 gms. of phosphoric acid, 53 mls. of water and 123 gms. of borax were combined to form a dispersion. The molar ratio of borax to acid in this dispersion was 5:3.8. The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient to effect complete dissolution of borax. The resulting hot, clear solution contained 32 weight percent of sodium borate calculated on the basis of sodium tetraborate equivalent. Upon cooling to room temperature, crystals of sodium pentaborate formed and settled out of the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.O.O.O.O.O.O.O.O.O.O.[B:16]([O-:19])([O-:18])[O-:17].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+:32].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B([O-])([O-])[O-].[Na+].[Na+].[Na+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30,31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46,48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a dispersion
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.